molecular formula C8H14O7 B14737580 Dimethyl hexopyranosiduronate CAS No. 5463-99-0

Dimethyl hexopyranosiduronate

Cat. No.: B14737580
CAS No.: 5463-99-0
M. Wt: 222.19 g/mol
InChI Key: DCXMXXNUXSBWDI-UHFFFAOYSA-N
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Description

Dimethyl hexopyranosiduronate is a methylated derivative of hexopyranosiduronic acid, a carbohydrate derivative where the primary hydroxyl group of a hexose (e.g., glucose or galactose) is oxidized to a carboxylic acid (uronic acid). The "dimethyl" designation indicates that two methyl groups esterify the carboxylic acid moieties, enhancing lipophilicity and altering chemical reactivity compared to the free acid form. This compound is primarily utilized in synthetic organic chemistry and glycobiology research, particularly as an intermediate in glycosylation reactions or as a stabilized precursor for uronic acid-containing polysaccharides . Its structure typically consists of a β- or α-configured hexopyranose ring with methyl ester groups at the uronic acid positions, influencing solubility and stability in organic solvents.

Properties

IUPAC Name

methyl 3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O7/c1-13-7(12)6-4(10)3(9)5(11)8(14-2)15-6/h3-6,8-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXMXXNUXSBWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)C(=O)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50281185
Record name Dimethyl hexopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5463-99-0
Record name NSC20688
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl hexopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl hexopyranosiduronate typically involves the reaction of hexopyranose derivatives with methylating agents under controlled conditions. One common method is the methylation of hexopyranosiduronate using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation processes using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl hexopyranosiduronate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as halides or amines, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl hexopyranosiduronate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and as a precursor for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl hexopyranosiduronate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic pathways. Its effects are mediated through binding to active sites or altering the conformation of target molecules, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key differences between dimethyl hexopyranosiduronate and related compounds:

Compound Name Structural Features Solubility Reactivity Profile Applications References
This compound Methyl esters at uronic acid positions; β/α-pyranose configuration Low polarity Hydrolyzes under basic conditions Glycosylation intermediates
Methyl glucuronate Single methyl ester on glucuronic acid Moderate polarity More reactive to hydrolysis than dimethyl Drug metabolite conjugation
Acetylated hexopyranosides Acetamido or acetyl groups at C-2/C-3 positions (e.g., 2-acetamido-2-deoxy derivatives) Variable Acid-labile; cleaved under mild hydrolysis Carbohydrate synthesis, immunostimulants
Phenyl hexopyranosides Aromatic aglycone (e.g., phenyl group) attached via glycosidic bond Hydrophobic Stable under acidic/basic conditions Enzyme inhibition studies

Key Research Findings

  • Stability and Reactivity: this compound’s methyl esters confer greater hydrolytic stability in neutral or acidic environments compared to free uronic acids, making it preferable for reactions requiring prolonged stability in organic solvents. In contrast, acetylated derivatives (e.g., 2-acetamido-2-deoxy compounds) are more susceptible to deprotection under basic conditions .
  • Biological Activity: Unlike phenyl hexopyranosides, which are studied for enzyme inhibition due to their aromatic aglycones, this compound lacks significant bioactivity and is primarily a synthetic tool .
  • Synthetic Utility: Compared to mono-methylated analogues (e.g., methyl glucuronate), the dimethyl form reduces unwanted side reactions during glycosylation by blocking both carboxylic acid groups, improving yield in polysaccharide synthesis .

Physicochemical Properties

  • Solubility: The dimethyl ester’s lipophilicity enables solubility in chloroform or dichloromethane, contrasting with the water-soluble free uronic acid form. Acetylated hexopyranosides exhibit intermediate solubility depending on substitution patterns .
  • Thermal Stability : Methyl esters enhance thermal stability compared to benzyl or tert-butyldimethylsilyl (TBDMS) esters, which decompose at lower temperatures .

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